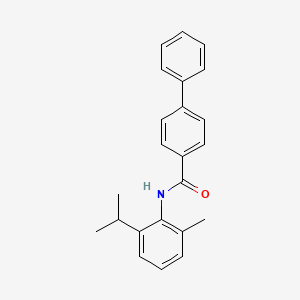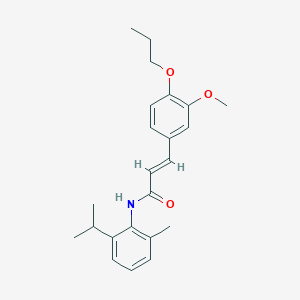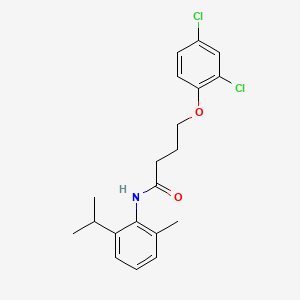![molecular formula C17H13N5O5S B3751334 3-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3751334.png)
3-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide
Descripción general
Descripción
3-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide, also known as NPSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. NPSB belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, NPSB has been found to exhibit unique properties that make it a promising candidate for various biomedical applications.
Mecanismo De Acción
The mechanism of action of 3-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide involves the inhibition of several signaling pathways that are involved in cancer progression. 3-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and promote tumor invasion and metastasis. 3-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide also inhibits the activity of protein kinase B (Akt), which is a key regulator of cell survival and proliferation. Additionally, 3-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has been shown to downregulate the expression of vascular endothelial growth factor (VEGF), which is a potent angiogenic factor that promotes tumor growth and metastasis.
Biochemical and Physiological Effects:
3-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has been shown to have minimal toxicity towards normal cells, indicating its potential as a selective anticancer agent. Moreover, 3-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has been found to induce cell cycle arrest and DNA damage in cancer cells, which can lead to their death. 3-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has also been shown to inhibit the migration and invasion of cancer cells, which can prevent their spread to other parts of the body. Additionally, 3-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has been found to enhance the immune response against cancer cells, which can further improve its therapeutic efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide is its selective cytotoxicity towards cancer cells, which can minimize the side effects associated with conventional chemotherapy. Moreover, 3-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has shown synergistic effects with other anticancer drugs, which can enhance their therapeutic efficacy. However, 3-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has some limitations in lab experiments, such as its poor solubility in aqueous solutions, which can affect its bioavailability. Additionally, the mechanism of action of 3-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide is not fully understood, which can limit its optimization as a therapeutic agent.
Direcciones Futuras
There are several future directions for the research on 3-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide. One of the areas of interest is the optimization of its chemical structure to improve its solubility and bioavailability. Moreover, the identification of its molecular targets and signaling pathways can provide insights into its mechanism of action and potential therapeutic applications. Additionally, the evaluation of its efficacy in preclinical and clinical trials can provide valuable information on its safety and efficacy as an anticancer agent. Finally, the development of novel drug delivery systems for 3-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide can enhance its therapeutic efficacy and minimize its side effects.
Aplicaciones Científicas De Investigación
3-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has been extensively studied for its potential applications in cancer therapy. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor angiogenesis. Moreover, 3-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has shown synergistic effects with other anticancer drugs, such as doxorubicin and cisplatin, which can enhance the therapeutic efficacy of these drugs.
Propiedades
IUPAC Name |
3-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O5S/c23-16(12-3-1-4-14(11-12)22(24)25)20-13-5-7-15(8-6-13)28(26,27)21-17-18-9-2-10-19-17/h1-11H,(H,20,23)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNAJBHSPTWMOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl [5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3751254.png)
![methyl [5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3751258.png)
![methyl [5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3751260.png)
![methyl [5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3751265.png)
![methyl (5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B3751273.png)
![[5-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B3751278.png)




![methyl 5-bromo-2-[(4-phenoxybutanoyl)amino]benzoate](/img/structure/B3751324.png)
![4-chloro-3-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3751331.png)
![2-chloro-5-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3751333.png)
![4-methyl-3-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3751338.png)